In Vitro Potency Advantage: Cevoglitazar vs. Reference PPAR Agonists in Cell-Based Assays
In cell-based functional assays, cevoglitazar demonstrates superior potency compared to reference PPAR agonists. It was 2-fold more potent than the PPARγ agonist rosiglitazone in stimulating GPDH activity (a marker of adipocyte differentiation) and 13-fold more potent than the PPARα agonist WY-14643 in inducing ACO activity (a marker of hepatic fatty acid oxidation) [1]. Compared to the PPARα agonist fenofibrate, cevoglitazar was 1600-fold more potent in the ACO activity assay [1].
| Evidence Dimension | Potency in cell-based functional assay |
|---|---|
| Target Compound Data | EC50 of 23 ± 7 nM for GPDH activity in 3T3-L1 adipocytes; EC50 of 12 ± 2 nM for ACO activity in McA-RH7777 hepatoma cells |
| Comparator Or Baseline | Rosiglitazone: EC50 of 46 ± 8 nM for GPDH activity; WY-14643: EC50 of 0.16 ± 0.02 µM for ACO activity; Fenofibrate: EC50 of 19 ± 2 µM for ACO activity |
| Quantified Difference | 2-fold more potent than rosiglitazone; 13-fold more potent than WY-14643; 1600-fold more potent than fenofibrate |
| Conditions | 3T3-L1 adipocyte differentiation assay for PPARγ activity; McA-RH7777 rat hepatoma cell ACO activity assay for PPARα activity |
Why This Matters
These data confirm cevoglitazar's high intrinsic potency at both PPAR subtypes, which is critical for experimental consistency and for achieving robust target engagement at lower, potentially less off-target, concentrations.
- [1] Chen H, Dardik B, Qiu L, Ren X, Caplan SL, Burkey B, Boettcher BR, Gromada J. Cevoglitazar, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Endocrinology. 2010 Jul;151(7):3115-24. doi: 10.1210/en.2009-1366. View Source
